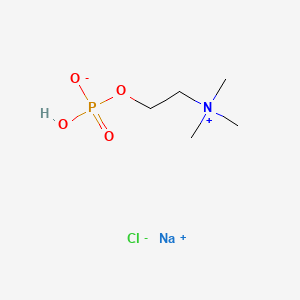![molecular formula C15H12N2OS B3059184 2-ethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one CAS No. 951016-44-7](/img/structure/B3059184.png)
2-ethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one
Overview
Description
The compound “2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]-and-[3,2-d]pyrimidin-2-ylmethyl)benzoic acids and 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid with acetic anhydride resulted in the formation of thieno[3’,2’:5,6]-and-[2’,3’:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones .Biochemical Analysis
Biochemical Properties
2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophiles, which are molecules that donate an electron pair to form a chemical bond . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes or proteins involved.
Cellular Effects
The effects of 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antitumor activity by interfering with the proliferation of cancer cells . This interference is often mediated through the modulation of specific signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it can induce changes in gene expression, which further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage level is required to achieve the desired biological effect.
Metabolic Pathways
2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can also influence its overall biological activity and duration of action.
Transport and Distribution
The transport and distribution of 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one within cells and tissues are critical for its biological effects. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-ethylthieno[3’,2’:5,6]pyrimido[2,1-a]isoindol-4(10H)-one is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-ethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-2-10-7-12-14(18)16-13-11-6-4-3-5-9(11)8-17(13)15(12)19-10/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNTJHRAQDCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3CC4=CC=CC=C4C3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193910 | |
| Record name | 2-Ethylthieno[3′,2′:5,6]pyrimido[2,1-a]isoindol-4(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951016-44-7 | |
| Record name | 2-Ethylthieno[3′,2′:5,6]pyrimido[2,1-a]isoindol-4(10H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951016-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylthieno[3′,2′:5,6]pyrimido[2,1-a]isoindol-4(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)



